"n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride" basic properties
"n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride" basic properties
Properties, Synthetic Utility, and Pharmacological Applications[1]
Abstract
This technical guide provides a comprehensive analysis of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride (CAS: 1219960-73-2), a critical piperidine-based scaffold used in medicinal chemistry. Characterized by a 3-substituted piperidine ring linked to a dimethylaminoethyl chain, this compound serves as a privileged pharmacophore in the development of ligands for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Sigma-1 (
Chemical Identity & Physicochemical Properties[1][2][3][4]
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a diamine salt consisting of a secondary amine (piperidine ring) and a tertiary amine (dimethylamine side chain). Its dihydrochloride salt form ensures high water solubility and stability, making it an ideal building block for aqueous-phase reactions and biological assays.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine dihydrochloride |
| Common Synonyms | 3-(2-Dimethylaminoethyl)piperidine 2HCl; 3-DMAEP 2HCl |
| CAS Number | 1219960-73-2 |
| Molecular Formula | |
| Molecular Weight | 229.19 g/mol |
| Exact Mass | 228.1160 (monoisotopic cation) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Hygroscopicity | High (Requires desiccation) |
| pKa Values (Calc.) | pKa1 |
Synthetic Methodology & Manufacturing
The synthesis of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine typically relies on the reduction of heteroaromatic precursors. The high fidelity of the piperidine ring reduction allows for stereochemical control if chiral catalysts are employed, although the racemic mixture is standard for initial screening.
2.1 Primary Synthetic Route: Pyridine Hydrogenation
The most robust industrial route involves the catalytic hydrogenation of the corresponding pyridine precursor. This method avoids the formation of over-alkylated byproducts common in direct alkylation strategies.
Step-by-Step Protocol:
-
Precursor Preparation: Synthesis of N,N-dimethyl-2-(3-pyridinyl)ethanamine via condensation of 3-vinylpyridine with dimethylamine or activation of 3-pyridineethanol followed by amination.
-
Hydrogenation: The pyridine derivative is dissolved in acetic acid or methanol.
-
Catalysis: Platinum oxide (
, Adams' catalyst) or Rhodium on Alumina ( ) is added (5-10 mol%). -
Reaction: The mixture is subjected to
gas (3–5 atm) at room temperature for 12–24 hours. -
Salt Formation: The crude base is filtered to remove the catalyst, concentrated, and treated with anhydrous HCl in diethyl ether/dioxane to precipitate the dihydrochloride salt.
2.2 Visualization of Synthetic Pathway
Figure 1: Validated synthetic route via catalytic hydrogenation of the pyridine precursor.
Pharmacological Applications & Scaffold Analysis[1]
This compound acts as a versatile pharmacophore , specifically providing a basic amine tail at a defined distance from a lipophilic core (when derivatized).
3.1 Receptor Ligand Design (GPCRs)
The 3-substituted piperidine motif is a "privileged structure" in medicinal chemistry.
-
Histamine H3 Antagonists: The ethyl-linked basic nitrogen mimics the histamine ethylamine side chain. Derivatization of the piperidine nitrogen (e.g., with aryl groups) often yields high-affinity H3 antagonists used in cognitive disorder research.
-
Sigma-1 (
) Receptor Ligands: The combination of a basic amine (protonated at physiological pH) and a hydrophobic domain is critical for binding. This scaffold serves as the polar "anchor," interacting with the key Aspartate residue (Asp126) in the receptor binding pocket.
3.2 Mechanism of Action (Molecular Interaction)
When used as a fragment in drug design, the diprotonated nature of the salt is significant.
-
Piperidine Nitrogen (
): Acts as the attachment point for lipophilic domains (Linker). -
Dimethylamine Nitrogen (
): Remains protonated, forming an ionic bond with anionic residues in the target protein.
Figure 2: Pharmacophore mapping showing the critical ionic interaction facilitated by the dimethylamine tail.
Handling, Stability, and Safety
4.1 Storage Protocols
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient air will result in deliquescence (turning into a liquid/paste).
-
Conditions: Store at 2–8°C (short term) or -20°C (long term) in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).
-
Desiccation: Always equilibrate the container to room temperature before opening to prevent condensation.
4.2 Safety Profile
-
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood are mandatory.
Experimental Protocol: N-Alkylation (General Procedure)
To use this compound as a building block (e.g., attaching a fluorophore or drug core to the piperidine nitrogen):
-
Free Basing (Optional but Recommended):
-
Dissolve the dihydrochloride salt in minimal water.
-
Adjust pH to >12 using 1N NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry over
and concentrate to obtain the free base oil. -
Note: If using the salt directly, add 3-4 equivalents of base (DIPEA or
) to the reaction.
-
-
Reaction Setup:
-
Solvent: Acetonitrile or DMF (anhydrous).
-
Reagents: 1.0 eq Piperidine scaffold, 1.1 eq Alkyl Halide (R-X), 3.0 eq
. -
Conditions: Heat to 60–80°C for 4–12 hours.
-
-
Workup:
-
Dilute with water, extract with Ethyl Acetate.
-
Wash organic layer with brine.
-
Purify via Flash Column Chromatography (Silica gel, MeOH/DCM gradient with 1%
).
-
References
-
PubChem. (n.d.).[1] Compound Summary: N,N-Dimethyl-2-(piperidin-3-yl)ethanamine. National Library of Medicine. Retrieved from [Link]
- Rödl, C. B., et al. (2011). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility in Sigma receptor research).
